molecular formula C64H110N6O16 B192977 Aliskiren hemifumarate CAS No. 173334-58-2

Aliskiren hemifumarate

Cat. No. B192977
M. Wt: 1219.6 g/mol
InChI Key: KLRSDBSKUSSCGU-KRQUFFFQSA-N
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Description

Aliskiren hemifumarate (ALS) is a direct renin inhibitor used to treat hypertension . It is suitable for oral administration and regulates baseline systolic and diastolic blood pressure by blocking the catalytic activity of the renin system at its rate-limiting step . It exhibits antihypertensive, antithrombotic, and anti-angiogenic activities .


Molecular Structure Analysis

The resolution of the renin crystal structure and molecular modeling have enabled a more detailed analysis of the active site of the renin molecule, allowing the design of more effective renin inhibitors such as aliskiren .

Scientific Research Applications

Pharmacovigilance and Safety Profile

  • Aliskiren hemifumarate, a direct renin inhibitor, has been extensively studied for its safety profile in postmarketing analysis. A pharmacovigilance study using the US Adverse Event Reporting System highlighted its association with adverse events such as angioedema and renal dysfunction, emphasizing the need for further studies to quantify these risks in hypertensive patients (Ali, 2011).

Drug Delivery and Permeation Enhancement

  • Research on drug delivery systems for aliskiren hemifumarate has explored the use of natural and synthetic permeation enhancers to improve its transdermal delivery. Studies involving different polymers and plasticizers have found that certain combinations, such as methocel k 15 m as a polymer and cineol as a permeation enhancer, show maximum drug release, indicating potential for enhanced therapeutic efficacy (Sethi & Mazumder, 2019).

Pharmacokinetics and Metabolism

  • Detailed pharmacokinetic and metabolic studies of aliskiren have been conducted. These studies reveal that aliskiren is primarily excreted via the fecal route, with minimal urinary excretion. Its absorption, distribution, metabolism, and excretion profile in healthy volunteers have been key areas of research, providing insights into its pharmacological behavior and aiding in the optimization of its therapeutic use (Waldmeier et al., 2007).

Formulation and Evaluation

  • Research on the formulation and evaluation of transdermal patches using synthetic and natural polymers for aliskiren hemifumarate has been conducted. This research is aimed at improving its bioavailability and ensuring controlled release, which is critical for maintaining steady therapeutic levels (Sethi & Mazumder, 2016).

Analytical Method Development

  • Various studies have been focused on developing and validating analytical methods for aliskiren hemifumarate. These include stability indicating methods, dissolution methods, and methods for simultaneous estimation with other pharmaceutical agents. Such research is vital for ensuring the quality and efficacy of aliskiren hemifumarate in clinical settings (Karunakaran et al., 2017).

Safety And Hazards

Aliskiren hemifumarate can cause skin irritation, serious eye irritation, respiratory irritation, and may damage fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Aliskiren hemifumarate has been studied for its solubility and solution thermodynamics in different room temperature ionic liquids (RTILs), Transcutol-HP (THP), and water . The data confirmed that solubilization of aliskiren hemifumarate was endothermic, spontaneous, and entropy-driven in all solvents . This could open up new avenues for its formulation development.

properties

IUPAC Name

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C30H53N3O6.C4H4O4/c2*1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h2*10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*22-,23-,24-,25-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRSDBSKUSSCGU-KRQUFFFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H110N6O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1219.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aliskiren hemifumarate

CAS RN

173334-58-2
Record name Aliskiren fumarate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173334582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,4S,5S,7S)-5-Amino-N-(2-carbamoyl-2-methylpropyl)-4-hydroxy-2-isopropyl-7-[4-methoxy-3-(3-methoxypropoxy)benzyl]-8-methylnonanamide hemifumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALISKIREN HEMIFUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8A0P8G029
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
548
Citations
JL Quon, H Zhang, A Alvarez, J Evans… - Crystal growth & …, 2012 - ACS Publications
… The model compound chosen for this work was Aliskiren hemifumarate. Aliskiren hemifumarate is a renin inhibitor approved for the treatment of hypertension. It was approved for sale …
Number of citations: 157 pubs.acs.org
AK Ali - Therapeutics and clinical risk management, 2011 - Taylor & Francis
… postmarketing safety profile of aliskiren hemifumarate, a first-in-class direct renin inhibitor. … aims to evaluate the safety profile of aliskiren hemifumarate by utilizing the AERS to assess …
Number of citations: 39 www.tandfonline.com
KS Babu, R JVLNS… - Rasayan Journal of …, 2011 - rasayanjournal.co.in
… A stock solution of aliskiren hemifumarate was prepared by accurately weighing 10 mg of aliskiren hemifumarate into a 10 mL volumetric flask to produce a stock solution of 1 mg/mL in …
Number of citations: 29 rasayanjournal.co.in
MK Anwer, M Muqtader, M Iqbal, R Ali, BK Almutairy… - Molecules, 2019 - mdpi.com
… The data confirmed that solubilization of aliskiren hemifumarate was endothermic, spontaneous, and entropy driven in all solvents. In conclusion, aliskiren hemifumarate has been …
Number of citations: 18 www.mdpi.com
MM Salim, WM Ebeid, N El‐Enany… - Journal of separation …, 2014 - Wiley Online Library
A novel, specific, reliable, and accurate capillary zone electrophoretic method was developed and validated for the simultaneous determination of aliskiren hemifumarate, amlodipine …
P Kunamaneni, S Kovvasu, S Yeung, J Wang, S Shah… - Molecules, 2022 - mdpi.com
… The objective of this study was to develop proliposomal formulations for a poorly bioavailable drug, aliskiren hemifumarate (AKH). A solvent evaporation method was used to prepare …
Number of citations: 6 www.mdpi.com
WM Ebeid, EF Elkady, AA El-Zaher… - Journal of …, 2015 - academic.oup.com
A sensitive UPLC-MS/MS method was developed and validated for simultaneous estimation of aliskiren hemifumarate (ALS), amlodipine besylate (AML) and hydrochlorothiazide (HCZ) …
Number of citations: 16 academic.oup.com
C Runja, P Ravikumar… - Chromatography …, 2014 - downloads.hindawi.com
The present study describes the stability indicating RP-HPLC method for simultaneous estimation of aliskiren hemifumarate and amlodipine besylate in pharmaceutical dosage forms. …
Number of citations: 10 downloads.hindawi.com
RI El-Bagary, G Patonay, AA Elzahr, EF Elkady… - Chromatographia, 2014 - Springer
A rapid and precise LC method was developed for the simultaneous determination of aliskiren hemifumarate (ALS), amlodipine besylate (AML) and hydrochlorothiazide (HCZ) using …
Number of citations: 14 link.springer.com
S Ashok, MS Varma… - Journal of …, 2012 - academic.oup.com
… High-performance liquid chromatography enantioseparation of aliskiren hemifumarate was … The method is very useful for routine evaluation of the quality of aliskiren hemifumarate in …
Number of citations: 16 academic.oup.com

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